molecular formula C15H18N4O2 B2797630 1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(m-tolyl)urea CAS No. 1797895-20-5

1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(m-tolyl)urea

Cat. No.: B2797630
CAS No.: 1797895-20-5
M. Wt: 286.335
InChI Key: JMCGJYZSMFCOCM-UHFFFAOYSA-N
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Description

1-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(m-tolyl)urea is a synthetic pyrazolyl-urea derivative intended for research use in biochemical and pharmacological studies. Pyrazolyl-ureas are a recognized privileged scaffold in medicinal chemistry, known for their ability to interact with diverse biological targets . Compounds in this class have been investigated as potent inhibitors of key enzymatic pathways, such as the p38α mitogen-activated protein kinase (MAPK) cascade . The p38α MAPK is a serine/threonine kinase that plays a critical role in the transcriptional regulation of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) . Inhibition of this pathway represents a promising therapeutic strategy for researching inflammatory disorders. The structure of this compound incorporates a urea pharmacophore, which serves as an excellent hydrogen bond donor and acceptor, facilitating strong interactions with active sites of target proteins . The tetrahydrofuran-3-yl moiety attached to the pyrazole nucleus may influence the compound's physicochemical properties and binding affinity. Researchers can utilize this compound as a chemical tool for exploring kinase inhibition, cytokine signaling, and structure-activity relationships (SAR) in drug discovery projects. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-(3-methylphenyl)-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-11-3-2-4-12(7-11)17-15(20)18-13-8-16-19(9-13)14-5-6-21-10-14/h2-4,7-9,14H,5-6,10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCGJYZSMFCOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(m-tolyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a tetrahydrofuran ring and a pyrazole moiety, which contribute to its biological activity. The molecular formula is C13H15N3OC_{13}H_{15}N_3O with a molecular weight of approximately 229.28 g/mol.

PropertyValue
Molecular FormulaC13H15N3OC_{13}H_{15}N_3O
Molecular Weight229.28 g/mol
CAS Number[1341748-99-9]

Biological Activities

Research has indicated that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that pyrazole derivatives, including this compound, possess antimicrobial properties. For instance, derivatives have been reported to inhibit various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to interact with bacterial enzymes, disrupting their function and inhibiting growth .

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in vitro. Research indicates that it can inhibit the release of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer activity against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells .

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes and receptors involved in inflammation and tumor progression. This interaction may lead to modulation of signaling pathways critical for cell survival and proliferation .

Case Studies

Several studies have explored the biological activity of similar pyrazole compounds, providing insights into the potential applications of this compound:

  • Study on Antimicrobial Activity : A study demonstrated that related pyrazole derivatives showed sub-micromolar activity against MRSA and other pathogens, highlighting the potential for developing new antimicrobial agents .
  • Anti-inflammatory Research : Another investigation revealed that certain pyrazole compounds could significantly reduce TNF-alpha levels in inflammatory models, suggesting therapeutic implications for inflammatory diseases .
  • Anticancer Activity : Research indicated that specific derivatives induced apoptosis in HeLa cells, suggesting that modifications to the pyrazole ring could enhance anticancer efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues can be categorized based on pyrazole substitution patterns and urea-linked aryl/alkyl groups. Key comparisons include:

Compound Name Pyrazole Substituent Urea-Linked Group Molecular Weight (g/mol) Melting Point (°C) Key References
1-(1-(Tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(m-tolyl)urea Tetrahydrofuran-3-yl at N1 m-Tolyl ~316.35* Not reported N/A
1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) Ethyl at N1, phenyl at pyrazole Ethyl 298.36 142–144
1-Ethyl-1-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9b) Ethyl at N1, phenyl at pyrazole Ethyl 298.36 128–130
1-Alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas (5а-l) Hydroxymethyl at C4 Varied alkyl/aryl 220–350† 110–190‡
1-[3-(4-Pyridin-4-yl-1H-pyrazol-3-yl)-benzyl]-3-m-tolyl-urea Pyridinyl-benzyl at pyrazole m-Tolyl ~403.45 Not reported

*Calculated based on formula. †Estimated range from . ‡Reported range for hydroxymethyl derivatives .

Key Observations:

  • Substituent Impact on Solubility: The THF group in the target compound likely improves water solubility compared to phenyl (9a, 9b) or pyridinyl-benzyl () derivatives due to its oxygen-rich, polar structure. However, hydroxymethyl-substituted ureas () may exhibit even higher solubility .
  • Thermal Stability: Melting points for phenyl-substituted ureas (e.g., 9a: 142–144°C) are higher than hydroxymethyl derivatives (e.g., 110–190°C), suggesting that bulky aryl groups enhance crystallinity .
  • Synthetic Routes: The target compound’s synthesis may parallel methods in , where amines react with azides or pyrazolooxazinones in toluene or chloroform under reflux .

Spectroscopic and Crystallographic Comparisons

  • IR/NMR Trends: reports urea C=O stretches at ~1640–1680 cm⁻¹ for compounds 9a and 9b, consistent with urea derivatives. The THF group in the target compound would introduce additional C-O-C stretches at ~1050–1150 cm⁻¹ .
  • For example, hydroxymethyl-ureas in likely adopt planar urea conformations, stabilized by intramolecular hydrogen bonds .

Functional Group Analysis

  • Urea Motif: The urea linker (-NH-C(=O)-NH-) is conserved across all analogues, enabling hydrogen-bond interactions critical for biological activity .
  • Aryl vs.

Research Implications and Gaps

  • Pharmacological Potential: The THF moiety may modulate blood-brain barrier penetration compared to phenyl or hydroxymethyl analogues, warranting further pharmacokinetic studies.
  • Synthetic Optimization: ’s use of EtOH-AcOH for crystallization suggests the target compound may require similar solvent systems for purification .
  • Data Limitations: Direct experimental data (e.g., melting points, bioactivity) for the target compound are absent in the provided evidence, necessitating primary research.

Q & A

Q. What are the common synthetic routes for 1-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-3-(m-tolyl)urea, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves multi-step procedures:

Pyrazole Ring Formation : Cyclocondensation of hydrazines with diketones or via 1,3-dipolar cycloaddition (e.g., using nitrile imines).

Tetrahydrofuran-3-yl Substitution : Alkylation or nucleophilic substitution to introduce the tetrahydrofuran moiety.

Urea Linkage : Reaction of an isocyanate intermediate with m-toluidine or coupling via carbodiimide-mediated methods (e.g., using EDCI or DCC in dichloromethane or THF) .

Q. Optimization Strategies :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity for urea bond formation.
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during coupling steps.
  • Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (EtOH/H₂O) improves purity .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Pyrazole FormationHydrazine hydrate, AcOH, reflux60–75
Urea Couplingm-Tolyl isocyanate, DCM, DIPEA, RT50–65
PurificationSilica chromatography (EtOAc/hexane 1:3)>95% purity

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this urea derivative?

Answer:

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole ring and urea linkage. For example, urea NH protons appear as broad singlets at δ 8.5–9.5 ppm .
  • HRMS (ESI-TOF) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₁₈N₄O₂: 298.1429) .
  • IR Spectroscopy : Urea carbonyl (C=O) stretch at ~1640–1680 cm⁻¹ .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks in the solid state .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrazole or m-tolyl groups) influence the compound's biological activity, and what experimental approaches can elucidate structure-activity relationships (SAR)?

Answer:

  • Substituent Effects :
    • Pyrazole Position 3 : Electron-withdrawing groups (e.g., -CF₃) may enhance metabolic stability but reduce solubility.
    • m-Tolyl Group : Methyl substitution modulates lipophilicity and target binding affinity .
  • SAR Studies :
    • Analog Synthesis : Prepare derivatives with varying substituents (e.g., halogenated m-tolyl or pyrazole groups).
    • Biological Assays : Test inhibition of target enzymes (e.g., kinases) via fluorescence polarization or SPR binding assays.
    • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes and guides rational design .

Q. Table 2: Comparative Bioactivity of Analogues

Compound ModificationIC₅₀ (Target Enzyme)LogPReference
-OCH₃ at m-tolyl12 nM2.1
-Cl at pyrazole C345 nM3.4

Q. What computational strategies can predict the target binding affinity and pharmacokinetic properties of this compound, and how can these models guide experimental design?

Answer:

  • In Silico Tools :
    • Molecular Docking : Identify potential binding pockets (e.g., using PDB structures 3GG or 6XYZ).
    • ADMET Prediction : SwissADME estimates permeability (Caco-2), CYP450 inhibition, and bioavailability .
  • Guided Design :
    • Prioritize derivatives with predicted LogP < 3.5 and topological polar surface area (TPSA) < 90 Ų for blood-brain barrier penetration .

Q. What are the key stability challenges for this urea derivative under various pH and temperature conditions, and how can formulation strategies mitigate degradation?

Answer:

  • Stability Issues :
    • Hydrolysis : Urea bonds degrade at extreme pH (t₁/₂ < 24 hrs at pH < 2 or >10).
    • Thermal Degradation : Decomposition above 150°C (TGA data) .
  • Mitigation Strategies :
    • Lyophilization : Stabilize as a lyophilized powder for long-term storage.
    • Excipients : Use cyclodextrins or PEGylation to enhance aqueous solubility and reduce hydrolysis .

Q. How should researchers address discrepancies in reported biological activities of structurally similar urea derivatives?

Answer:

  • Systematic Analysis :
    • Control Experiments : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).
    • Structural Validation : Confirm regiochemistry via NOESY NMR to rule out isomer contamination.
    • Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or methodological biases .

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